molecular formula C16H21Cl2N3O2 B8279146 4-Chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride

4-Chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride

Cat. No. B8279146
M. Wt: 358.3 g/mol
InChI Key: HDOSPSCTWGVOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride is a useful research compound. Its molecular formula is C16H21Cl2N3O2 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

358.3 g/mol

IUPAC Name

4-chloro-6-methoxy-7-(2-piperidin-1-ylethoxy)quinazoline;hydrochloride

InChI

InChI=1S/C16H20ClN3O2.ClH/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-7-20-5-3-2-4-6-20;/h9-11H,2-8H2,1H3;1H

InChI Key

HDOSPSCTWGVOMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCN3CCCCC3.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-methoxy-7-(2-piperidinoethoxy)-3,4-dihydroquinazolin-4-one (440 mg, 1.45 mmol), thionyl chloride (15 ml) and DMF (3 drops) was heated at reflux for 3 hours then allowed to cool. The excess thionyl chloride was removed by evaporation and the residue was azeotroped with toluene to give a crude 4-chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride (640 mg).
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440 mg
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15 mL
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Synthesis routes and methods II

Procedure details

4-Chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline hydrochloride was suspended in methylene chloride (10 ml) and saturated aqueous sodium hydrogen carbonate solution (5 ml) then stirred vigorously for 10 minutes at ambient temperature. The layers were separated and the organic layer dried (MgSO4) then evaporated to give a white solid. This solid was triturated with methanol (2.5 ml), the resulting solid filtered off, washed with cold methanol and dried to give 4-chloro-6-methoxy-7-(2-piperidinoethoxy)quinazoline (0.36 g).
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5 mL
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10 mL
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